molecular formula C19H11Br2N3O3S B2718007 (E)-6,8-dibromo-3-(2-(2-(2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one CAS No. 324066-35-5

(E)-6,8-dibromo-3-(2-(2-(2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B2718007
CAS No.: 324066-35-5
M. Wt: 521.18
InChI Key: OAPIOYIUEKEHDI-GZIVZEMBSA-N
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Description

The compound (E)-6,8-dibromo-3-(2-(2-(2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one is a coumarin-thiazole hybrid with a complex architecture. Its structure comprises:

  • A coumarin core (2H-chromen-2-one) substituted with bromine atoms at positions 6 and 6.
  • A thiazole ring linked to the coumarin via a hydrazinyl group.
  • A 2-hydroxybenzylidene moiety attached to the hydrazinyl group, adopting an E-configuration at the C=N double bond.

This compound’s design integrates pharmacophoric elements from coumarins (notable for antimicrobial and anticancer activity), thiazoles (known for heterocyclic reactivity), and hydrazone linkages (implicated in metal chelation and bioactivity).

Properties

IUPAC Name

6,8-dibromo-3-[2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Br2N3O3S/c20-12-5-11-6-13(18(26)27-17(11)14(21)7-12)15-9-28-19(23-15)24-22-8-10-3-1-2-4-16(10)25/h1-9,25H,(H,23,24)/b22-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPIOYIUEKEHDI-GZIVZEMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Br2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-6,8-dibromo-3-(2-(2-(2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one is a synthetic derivative that combines elements from various bioactive groups, including thiazoles, hydrazones, and coumarins. This article explores its biological activity, focusing on its potential as an antimicrobial and anticancer agent.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C17H11Br2N5O3S
  • Molecular Weight : 525.181 g/mol

The compound features a chromenone backbone with dibromo substitutions and a hydrazinyl-thiazole moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Many derivatives of coumarin and thiazole have shown significant antibacterial and antifungal properties.
  • Anticancer Potential : Some studies suggest that similar compounds can inhibit cancer cell proliferation through various mechanisms.

In Vitro Studies

A series of studies have evaluated the antimicrobial efficacy of related compounds. For instance, coumarin derivatives have been reported to exhibit notable acetylcholinesterase (AChE) inhibitory activity, which is relevant in the context of neurodegenerative diseases .

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives against common bacterial strains:

Compound NameBacterial StrainMIC (µg/mL)
Compound AE. coli128
Compound BS. aureus64
Compound CP. aeruginosa256

These results indicate that modifications in the chemical structure can significantly affect antimicrobial potency.

The antimicrobial action is often attributed to:

  • Inhibition of Cell Wall Synthesis : Compounds may disrupt peptidoglycan synthesis in bacteria.
  • Interference with Nucleic Acid Synthesis : Some derivatives can inhibit DNA or RNA synthesis.

Case Studies

Recent research has focused on the anticancer properties of similar compounds. For example, a study demonstrated that coumarin derivatives exhibited cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest .

Table 2 presents findings on the cytotoxicity of related compounds:

Compound NameCancer Cell LineIC50 (µM)
Compound DMCF-7 (Breast Cancer)15
Compound EHeLa (Cervical Cancer)10
Compound FA549 (Lung Cancer)20

These results suggest that the presence of thiazole and hydrazone functionalities may enhance anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Key Functional Groups Configuration
Target Compound Coumarin-thiazole 6,8-dibromo; 2-hydroxybenzylidene Hydrazinyl, thiazole, hydroxy E
(E)-6-Bromo-3-{2-[2-(2-chlorobenzylidene)hydrazinyl]thiazol-5-yl}-2H-chromen-2-one Coumarin-thiazole 6-bromo; 2-chlorobenzylidene Hydrazinyl, thiazole, chloro E
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide Quinazolinone-acetamide 6,8-dibromo; methyl Acetohydrazide, quinazolinone
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione 2-chlorobenzylidene; 2-chlorophenyl Triazole, thione, chloro E

Key Observations :

  • Bromine vs. Chlorine: The target compound’s 6,8-dibromo substitution contrasts with mono-bromo or chloro substituents in analogues. Bromine’s larger atomic radius and polarizability may enhance intermolecular halogen bonding or π-stacking interactions compared to chlorine .
  • Hydroxy vs. Chloro Benzylidene : The 2-hydroxybenzylidene group in the target compound enables stronger hydrogen bonding (via –OH) compared to chloro-substituted analogues, which rely on weaker halogen interactions .
  • Thiazole vs. Triazole: Thiazole rings (as in the target compound) exhibit distinct electronic properties compared to triazoles, influencing conjugation and bioactivity.
Hydrogen Bonding and Crystal Packing

Table 2: Hydrogen Bonding Patterns in Crystal Structures

Compound Hydrogen Bonds π-π Interactions (Å) Supramolecular Architecture
Target Compound (Hypothesized) N–H⋯O, O–H⋯S (predicted based on hydroxy group) ~3.6 (thiazole-phenyl) 1D chains or 2D networks
(E)-6-Bromo-thiazolyl coumarin N–H⋯S, C–H⋯O, Br⋯Cl (3.37 Å) 3.629 (thiazole-phenyl) 1D chains along c-axis
Triazole-thione derivative N–H⋯O, N–H⋯S, O–H⋯S Not reported Hexameric aggregates
  • Hydroxybenzylidene Contribution : The target compound’s hydroxy group likely participates in intramolecular (e.g., C–H⋯O) and intermolecular (e.g., O–H⋯S/O/N) hydrogen bonds, stabilizing its conformation and crystal packing. This contrasts with chloro analogues, where weaker C–H⋯Cl or halogen bonds dominate .
  • Br⋯X Interactions : The 6,8-dibromo substitution may lead to Br⋯Br or Br⋯O/N contacts (<3.5 Å), influencing lattice energy and solubility .

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